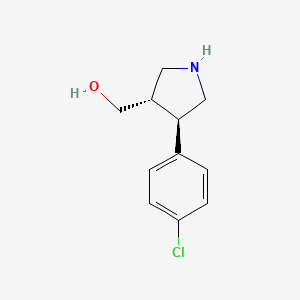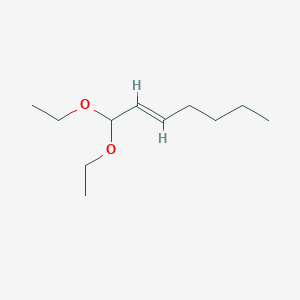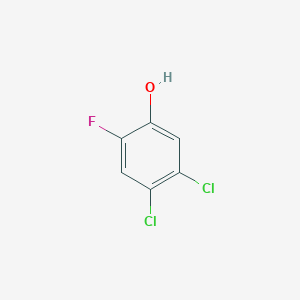![molecular formula C26H16BrN B12329903 5-Bromo-7-phenyldibenzo[c,g]carbazole](/img/structure/B12329903.png)
5-Bromo-7-phenyldibenzo[c,g]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-phenyldibenzo[c,g]carbazole is an organic compound with the chemical formula C26H16BrN and a molecular weight of 422.32 g/mol . It is a solid with specific structural characteristics and molecular bond arrangements. This compound belongs to the class of carbazoles, which are known for their versatile applications in various fields.
Preparation Methods
The synthesis of 5-Bromo-7-phenyldibenzo[c,g]carbazole typically involves substitution reactions or tandem reactions of hydrocarbons . Recent innovative methods for preparing functionalized carbazoles include Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, aromatization, and cascade domino reactions . These methods enable the synthesis of highly substituted carbazole scaffolds in one-pot reactions, making them suitable for industrial production.
Chemical Reactions Analysis
5-Bromo-7-phenyldibenzo[c,g]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-7-phenyldibenzo[c,g]carbazole has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various polyaromatic heterocyclic compounds and functionalized carbazoles.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-7-phenyldibenzo[c,g]carbazole involves its interaction with molecular targets and pathways. It acts as a mediator in electron transfer processes and can participate in various biochemical reactions . The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
5-Bromo-7-phenyldibenzo[c,g]carbazole can be compared with other similar compounds, such as:
7H-Dibenzo[c,g]carbazole: This compound shares a similar core structure but lacks the bromine and phenyl substituents.
5-Bromo-7-methyldibenzo[c,g]carbazole: This compound has a methyl group instead of a phenyl group.
7-Phenyldibenzo[c,g]carbazole: This compound lacks the bromine substituent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C26H16BrN |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
9-bromo-12-phenyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C26H16BrN/c27-22-16-24-26(21-13-7-6-12-20(21)22)25-19-11-5-4-8-17(19)14-15-23(25)28(24)18-9-2-1-3-10-18/h1-16H |
InChI Key |
MHSFPLOMYHYNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C(C6=CC=CC=C65)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B12329822.png)



![(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)






![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)
![2,5-Dimethylbenzo[d]thiazol-6-ol](/img/structure/B12329885.png)

